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molecular formula C17H27BN2O2 B1397200 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine CAS No. 747413-18-9

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine

Cat. No. B1397200
M. Wt: 302.2 g/mol
InChI Key: DCWPPXDQCNZIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705027B2

Procedure details

To a solution of PdCl2 (dppf). DCM (10 mg, 0.012 mmol) in anhydrous toluene (4 ml) in an argon filled sealed microwave tube was added the 1-(3-Bromo-phenyl)-4-methyl-piperazine (100 mg, 0.39 mmol), Et3N (0.11 ml, 2 equiv.), and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.09 ml, 1.5 equiv). The microwave tube was evacuated and backfilled with Argon before being irradiated in a CEM Microwave reactor at 100° C. for 1 hr using an initial power of 200 W. The reaction mixture was partitioned between more toluene (6 ml) and water (10 ml), the organic layer separated, washed with water (1×10 ml), dried over MgSO4 and then evaporated in vacuo to leave a purple/brown residue which was used for suzuki coupling without further purification.
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.Br[C:5]1[CH:6]=[C:7]([N:11]2[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH:8]=[CH:9][CH:10]=1.CCN(CC)CC.[CH3:25][C:26]1([CH3:33])[C:30]([CH3:32])([CH3:31])[O:29][BH:28][O:27]1>C1(C)C=CC=CC=1.Cl[Pd]Cl>[CH3:17][N:14]1[CH2:15][CH2:16][N:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([B:28]3[O:29][C:30]([CH3:32])([CH3:31])[C:26]([CH3:33])([CH3:25])[O:27]3)[CH:6]=2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1CCN(CC1)C
Name
Quantity
0.11 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.09 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Three
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed microwave tube
CUSTOM
Type
CUSTOM
Details
The microwave tube was evacuated
CUSTOM
Type
CUSTOM
Details
before being irradiated in a CEM Microwave reactor at 100° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between more toluene (6 ml) and water (10 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water (1×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a purple/brown residue which
CUSTOM
Type
CUSTOM
Details
was used for suzuki coupling without further purification

Outcomes

Product
Name
Type
Smiles
CN1CCN(CC1)C1=CC(=CC=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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